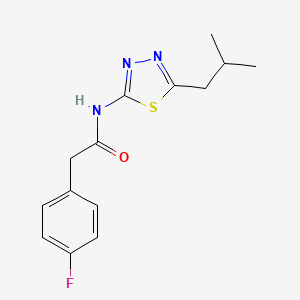
N-(2,4-difluorophenyl)-5-methyl-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-(2,4-difluorophenyl)-5-methyl-3-isoxazolecarboxamide" belongs to a class of compounds known for their diverse biological activities. The interest in this compound and its derivatives stems from their potential in various pharmacological applications, although this analysis will focus strictly on the chemical properties and synthesis without discussing drug use or dosage.
Synthesis Analysis
The synthesis of isoxazole derivatives, including those related to "N-(2,4-difluorophenyl)-5-methyl-3-isoxazolecarboxamide", often involves cycloaddition reactions or modifications of existing isoxazole frameworks. For instance, the synthesis of related compounds can include steps such as cycloaddition of carbethoxyformonitrile oxide to specific amides followed by hydrolysis (Patterson, Cheung, & Ernest, 1992). This approach might be adapted for the synthesis of "N-(2,4-difluorophenyl)-5-methyl-3-isoxazolecarboxamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring, a five-membered heterocycle containing both oxygen and nitrogen. This ring influences the compound's electronic distribution and chemical reactivity. The specific substituents on the ring, such as the 2,4-difluorophenyl and methyl groups, further modify the electronic properties and can impact the molecule's overall stability and reactivity.
Chemical Reactions and Properties
Isoxazole derivatives can participate in various chemical reactions, including nucleophilic substitutions and additions, depending on the nature of the substituents and the reaction conditions. The presence of fluorine atoms can make the phenyl ring more electrophilic, potentially influencing reactions involving aryl halides (Zhu, Gu, Lu, & Shen, 2015).
Applications De Recherche Scientifique
Inhibition of Dihydroorotate Dehydrogenase
Research on isoxazole derivatives like leflunomide and its active metabolite A77-1726 has demonstrated their significant immunosuppressive effects. These compounds inhibit mitochondrial dihydroorotate dehydrogenase, a key enzyme in pyrimidine de novo synthesis, leading to reduced pyrimidine nucleotide pools essential for immune cell functions. This mechanism underpins their potential in modifying antirheumatic drugs and transplant rejection therapies (Knecht & Löffler, 1998).
Novel Polyamides and Anticancer Agents
The synthesis of aromatic polyamides incorporating ether and isopropylidene links demonstrates the versatility of isoxazole compounds in creating materials with desirable thermal and mechanical properties. These polymers, exhibiting good solubility and thermal stability, highlight the application of isoxazole derivatives in materials science (Hsiao & Yu, 1996).
Antitumor and Antipathogenic Activities
Isoxazole derivatives have been explored for their antitumor and antipathogenic properties. For instance, compounds with a thiourea moiety have shown significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Photoactive Polyamides
The development of photoactive polyamides from isophthalic acid derivatives showcases the application of isoxazole compounds in creating materials with potential for advanced optical and electronic devices. These compounds exhibit significant photoluminescence, indicating their utility in photonic applications (Mallakpour & Rafiee, 2007).
Aldose Reductase Inhibitors with Antioxidant Activity
Isoxazole derivatives have been investigated for their role as aldose reductase inhibitors, a therapeutic target for managing diabetic complications. These compounds exhibit potent inhibitory activity and antioxidant potential, underscoring their therapeutic relevance (Alexiou & Demopoulos, 2010).
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-6-4-10(15-17-6)11(16)14-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSYVLIFNGYXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,3-dihydro-1H-inden-1-ylacetyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5563874.png)
![2-(benzylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B5563883.png)
![(3R*,4R*)-4-amino-1-{[5-(cyclohexylthio)-2-furyl]methyl}piperidin-3-ol](/img/structure/B5563886.png)
![4-methyl-6-(1-piperidinyl)-2-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5563891.png)
![2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5563896.png)
![2-methyl-1-[(2,4,6-triisopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5563899.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563911.png)
![methyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5563925.png)
![3-[(4-fluorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5563929.png)

![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-ylthiophene-2-carboxamide](/img/structure/B5563945.png)
![(1S*,5R*)-3-[(3-chlorobenzyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563952.png)
![4-chloro-N-[2-(4-morpholinyl)ethyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B5563962.png)